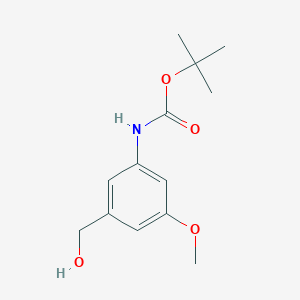

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

Description

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-5-methoxyphenyl]carbamate |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |

InChI Key |

CXZHGLHJAPYLOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CO)OC |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of 3-Hydroxymethyl-5-methoxy-aniline

The most straightforward route involves reacting 3-hydroxymethyl-5-methoxy-aniline with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This method parallels protocols for analogous carbamate syntheses:

Procedure :

- Reagents :

- 3-Hydroxymethyl-5-methoxy-aniline (1.0 equiv)

- Boc₂O (1.1 equiv)

- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

- Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as catalyst

Reaction Conditions :

Workup :

- Quench with aqueous sodium bicarbonate (NaHCO₃)

- Extract with DCM, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄)

- Concentrate under reduced pressure to yield the crude product

Purification :

Key Considerations :

Multi-Step Synthesis from 3-Hydroxy-5-methoxy-benzaldehyde

When the aniline precursor is unavailable, a multi-step synthesis from commercially available aldehydes is employed:

Step 1: Reduction of 3-Hydroxy-5-methoxy-benzaldehyde to 3-Hydroxymethyl-5-methoxy-phenol

Step 2: Conversion to 3-Hydroxymethyl-5-methoxy-aniline

- Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) at 0°C.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol to reduce nitro to amine.

Step 3: Boc Protection

- Follow the direct protection method outlined in Section 2.1.

Optimization Strategies and Challenges

Solvent and Base Selection

Temperature Control

Purification Challenges

- The product’s polarity necessitates careful solvent selection during recrystallization. Mixed solvents (isopropyl ether/n-heptane) enhance crystal formation.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Protection | Multi-Step Synthesis |

|---|---|---|

| Starting Material | Readily available | Requires synthesis |

| Reaction Steps | 1 | 3–4 |

| Overall Yield | 90–95% | 60–70% |

| Purification Complexity | Low | High |

| Scalability | Excellent | Moderate |

Industrial-Scale Considerations

For large-scale production, the direct protection method is preferred due to its simplicity and high yield. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-carboxy-5-methoxy-phenyl-carbamic acid tert-butyl ester.

Reduction: Formation of 3-hydroxymethyl-5-methoxy-phenyl-methanol.

Substitution: Formation of various substituted phenyl-carbamic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

*Estimated based on formula.

Key Observations :

- The target compound’s hydroxymethyl group distinguishes it from analogs with amino or halogen substituents (e.g., fluorine in ), which may alter solubility or binding affinity.

- Compared to compound 119 , positional differences in hydroxy and methoxy groups (3-CH2OH vs. 3-OH; 5-OCH3 vs. 4-OCH3) could influence electronic properties and steric interactions.

Spectroscopic Data Comparison

Table 2: NMR Chemical Shifts (δ, ppm) of Selected Compounds

Biological Activity

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester, often referred to as M4, is a compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid beta aggregation. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy.

Chemical Structure and Properties

The structural formula of M4 can be represented as follows:

This compound features a phenolic structure with a hydroxymethyl group and a methoxy substituent, contributing to its biological properties.

Neuroprotective Effects

M4 has been studied for its neuroprotective properties, specifically its ability to mitigate the effects of amyloid beta (Aβ) peptide, which is implicated in Alzheimer's disease. In vitro studies demonstrated that M4 can reduce astrocyte cell death induced by Aβ1-42. The protective effect was attributed to a decrease in pro-inflammatory cytokines such as TNF-α, although the effect was moderate, showing only about a 20% reduction in cell death compared to controls treated solely with Aβ1-42 .

M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These actions are crucial for preventing amyloidogenesis, which is the formation of amyloid plaques in the brain. The compound's ability to inhibit these enzymes suggests it may play a role in reducing Aβ aggregation and toxicity .

In Vitro Studies

In astrocyte cultures treated with Aβ1-42, M4 demonstrated:

- Reduction in Cell Death : Approximately 20% reduction compared to Aβ-only controls.

- Cytokine Modulation : Decreased TNF-α production without statistically significant differences when compared to Aβ-only treated cells .

In Vivo Studies

In vivo models using scopolamine-induced memory impairment showed that while M4 reduced β-secretase activity, it did not significantly outperform galantamine, a well-known cognitive enhancer. This suggests limitations in M4's bioavailability or efficacy in vivo compared to established treatments .

Comparative Efficacy Table

| Study | Model | Outcome | Significance |

|---|---|---|---|

| In Vitro (Astrocytes) | Aβ1-42 Treatment | 20% reduction in cell death | Moderate Effect |

| In Vivo (Rats) | Scopolamine Model | No significant difference vs. galantamine | Not Statistically Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.